molecular formula C25H24N2O2S B11482110 N-{2-[ethoxy(phenyl)methyl]-4,6-dimethylthieno[2,3-b]pyridin-3-yl}benzamide

N-{2-[ethoxy(phenyl)methyl]-4,6-dimethylthieno[2,3-b]pyridin-3-yl}benzamide

Cat. No.: B11482110
M. Wt: 416.5 g/mol
InChI Key: ZUAFVQCRZKHAGL-UHFFFAOYSA-N
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Description

N-{2-[ethoxy(phenyl)methyl]-4,6-dimethylthieno[2,3-b]pyridin-3-yl}benzamide is a complex organic compound that belongs to the class of thienopyridines. This compound is characterized by its unique structure, which includes a thieno[2,3-b]pyridine core substituted with ethoxy(phenyl)methyl and benzamide groups. The presence of these functional groups imparts specific chemical and physical properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[ethoxy(phenyl)methyl]-4,6-dimethylthieno[2,3-b]pyridin-3-yl}benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thieno[2,3-b]pyridine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the thieno[2,3-b]pyridine core.

    Introduction of Ethoxy(phenyl)methyl Group: The ethoxy(phenyl)methyl group is introduced through a Friedel-Crafts alkylation reaction, using ethoxybenzyl chloride and a Lewis acid catalyst such as aluminum chloride.

    Attachment of Benzamide Group: The final step involves the acylation of the thieno[2,3-b]pyridine derivative with benzoyl chloride in the presence of a base like pyridine to form the benzamide group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-{2-[ethoxy(phenyl)methyl]-4,6-dimethylthieno[2,3-b]pyridin-3-yl}benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to reduce specific functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenated solvents and catalysts like palladium on carbon for hydrogenation reactions.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of reduced thienopyridine derivatives.

    Substitution: Formation of various substituted thienopyridine derivatives.

Scientific Research Applications

N-{2-[ethoxy(phenyl)methyl]-4,6-dimethylthieno[2,3-b]pyridin-3-yl}benzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a therapeutic agent in treating various diseases.

    Industry: Utilized in the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of N-{2-[ethoxy(phenyl)methyl]-4,6-dimethylthieno[2,3-b]pyridin-3-yl}benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Thienopyridine Derivatives: Compounds with similar thieno[2,3-b]pyridine cores but different substituents.

    Benzamide Derivatives: Compounds with benzamide groups attached to different cores.

Uniqueness

N-{2-[ethoxy(phenyl)methyl]-4,6-dimethylthieno[2,3-b]pyridin-3-yl}benzamide is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C25H24N2O2S

Molecular Weight

416.5 g/mol

IUPAC Name

N-[2-[ethoxy(phenyl)methyl]-4,6-dimethylthieno[2,3-b]pyridin-3-yl]benzamide

InChI

InChI=1S/C25H24N2O2S/c1-4-29-22(18-11-7-5-8-12-18)23-21(27-24(28)19-13-9-6-10-14-19)20-16(2)15-17(3)26-25(20)30-23/h5-15,22H,4H2,1-3H3,(H,27,28)

InChI Key

ZUAFVQCRZKHAGL-UHFFFAOYSA-N

Canonical SMILES

CCOC(C1=CC=CC=C1)C2=C(C3=C(S2)N=C(C=C3C)C)NC(=O)C4=CC=CC=C4

Origin of Product

United States

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